molecular formula C11H15NO2 B1373676 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine CAS No. 23131-47-7

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Cat. No.: B1373676
CAS No.: 23131-47-7
M. Wt: 193.24 g/mol
InChI Key: CGZCCWRCOLWZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, reflecting the compound's structural hierarchy and functional group priorities. The name begins with the benzodioxole ring system, which serves as the principal structural framework, followed by the alkyl chain substitution pattern. Alternative naming conventions include 2-(1,3-benzodioxol-5-yl)-2-methylpropan-1-amine, as documented in chemical databases, though the 2H designation more precisely indicates the hydrogen positioning within the dioxole ring system.

Chemical classification systems categorize this compound primarily as a substituted phenethylamine, specifically within the methylenedioxy subclass. The benzodioxole ring system classifies it among the benzodioxole derivatives, a category that encompasses numerous compounds with diverse biological activities. From a functional group perspective, the compound contains both aromatic and primary amine functionalities, placing it within the aromatic amine classification. The tertiary carbon center creates additional complexity in classification schemes, as it introduces elements of both secondary and tertiary alkyl chemistry into the molecular framework.

The compound's position within chemical taxonomy reflects its relationship to other methylenedioxy compounds, including 3,4-methylenedioxyamphetamine and related derivatives. However, the specific substitution pattern and carbon framework distinguish it from these more commonly studied analogs. The branched nature of the alkyl chain, with the methyl substitution at the carbon adjacent to the amine, creates a unique structural motif that requires careful consideration in classification systems. This structural arrangement influences both the compound's chemical reactivity and its potential biological properties, making it a distinct entity within the broader phenethylamine family.

Historical Context and Discovery

The historical development of methylenedioxy compounds traces back to early 20th century pharmaceutical research, when chemists began exploring the biological activities of benzodioxole-containing molecules. The synthesis and characterization of compounds within this family gained momentum during the 1950s and 1960s, as researchers investigated the relationship between molecular structure and biological activity in aromatic amine systems. Alexander Shulgin's systematic exploration of phenethylamine derivatives in the 1960s and 1970s significantly advanced understanding of this compound class, though his work primarily focused on other structural variants within the methylenedioxy family.

Early synthetic approaches to methylenedioxy compounds typically employed safrole or piperonal as starting materials, utilizing established organic synthesis methodologies to construct the desired molecular frameworks. The development of efficient synthetic routes enabled broader investigation of structure-activity relationships within this chemical family. Research during this period established fundamental principles governing the synthesis and properties of benzodioxole derivatives, providing the foundation for subsequent investigations into more complex structural variants.

The specific compound this compound represents a later development in this research trajectory, reflecting advances in synthetic methodology and analytical characterization techniques. Modern synthetic approaches have enabled access to previously difficult-to-prepare structural variants, expanding the available chemical space within the methylenedioxy family. The compound's identification and characterization have been facilitated by contemporary analytical methods, including advanced spectroscopic techniques and computational chemistry approaches that provide detailed insights into molecular structure and properties.

Registration and Identification Numbers

The compound this compound has been assigned specific identification numbers across multiple chemical registration systems, enabling precise identification and database searches. These registration systems serve as essential tools for chemical information management and facilitate communication within the scientific community.

Registration System Identifier Source
Chemical Abstracts Service Number 23131-47-7
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
International Chemical Identifier Key CGZCCWRCOLWZKV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)(CN)C1=CC2=C(C=C1)OCO2
International Chemical Identifier InChI=1S/C11H15NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,6-7,12H2,1-2H3
ChemSpider Identifier 14248439
Monoisotopic Mass 193.110279 Da

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZCCWRCOLWZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine typically involves the reaction of benzodioxole derivatives with appropriate amine precursors. One common method involves the use of reductive amination, where the benzodioxole aldehyde is reacted with a methylamine derivative in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmacological Applications

5-MAPDB has been studied for its potential therapeutic effects and mechanisms of action:

Psychoactive Properties

Research indicates that 5-MAPDB may exhibit psychoactive properties similar to other compounds in the phenethylamine class. It has been investigated for its effects on serotonin receptors, which could have implications for treating mood disorders .

Antidepressant Activity

A study highlighted the compound's potential as an antidepressant through modulation of neurotransmitter systems. The structural similarities with known antidepressants suggest a mechanism involving serotonin and norepinephrine reuptake inhibition .

Neuroprotective Effects

Preliminary findings suggest that 5-MAPDB may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier is a significant factor in its efficacy .

Medicinal Chemistry

The synthesis of 5-MAPDB has been optimized for pharmaceutical applications:

Synthesis Methodologies

The compound can be synthesized through several methods involving the reaction of benzodioxole derivatives with amines. For example, one method involves the condensation of piperonal with methylamines under controlled conditions to yield high purity products .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the benzodioxole structure affect biological activity. Such studies are crucial for developing more potent analogs with fewer side effects .

Materials Science Applications

Beyond pharmacology, 5-MAPDB has potential applications in materials science:

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research is ongoing into its use as a plasticizer or stabilizer in various polymer formulations .

Sensor Development

5-MAPDB's electrochemical properties make it a candidate for sensor applications. Its interaction with specific analytes can be exploited for developing sensitive detection methods in environmental monitoring and biomedical applications .

Case Studies

Several case studies illustrate the diverse applications of 5-MAPDB:

StudyApplicationFindings
Antidepressant EffectsDemonstrated serotonin reuptake inhibition similar to established antidepressants.
NeuroprotectionShowed potential protective effects against oxidative stress in neuronal cells.
Polymer EnhancementImproved mechanical properties of polymer composites when incorporated at specific concentrations.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, pharmacological implications, and analytical data for 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine and its analogs:

Compound Name Molecular Formula Key Structural Features Pharmacological Notes References
This compound C10H13NO2 Primary amine, benzodioxole ring, branched propane backbone Likely entactogen; structural similarity to MDMA analogs suggests serotoninergic activity
UWA-101 C13H17NO2 Cyclopropyl and methylamine substituents on ethyl backbone Increased lipophilicity may enhance CNS penetration; no active impurities detected
(+)-MBDB C12H17NO2 N-methyl substitution, butanamine chain (α-ethyl homolog of MDMA) Discriminative stimulus properties similar to MDMA; classified as an entactogen
DMMDA-2 C12H17NO3 6,7-Dimethoxy groups on benzodioxole ring Enhanced receptor binding potential; reduced metabolic stability due to methoxy groups
Eutylone C15H21NO2 β-keto group, ethylamino substituent (cathinone derivative) Stimulant effects via dopamine/norepinephrine reuptake inhibition
MDA 2-aldoxime analog C11H13NO3 Hydroxylamine (oxime) substitution Isomeric complexity; potential altered stability and receptor interaction

Key Observations

Backbone Modifications: The primary amine in the target compound contrasts with N-methyl substitutions in (+)-MBDB and ethylamino groups in Eutylone . Primary amines are more prone to metabolism but may exhibit stronger interactions with monoamine transporters. Chain length variations influence pharmacological profiles. For example, (+)-MBDB’s butanamine chain contributes to its entactogenic effects, while shorter chains (e.g., propan-1-amine) may alter potency or selectivity .

Substituent Effects :

  • Benzodioxole ring modifications :
  • Cyclopropyl substituents (UWA-101) increase lipophilicity, which could improve blood-brain barrier penetration .

Functional Group Additions: The β-keto group in Eutylone shifts its mechanism from serotoninergic entactogenesis to dopaminergic/noradrenergic stimulation, typical of cathinones .

Pharmacological Implications

  • Entactogenic Potential: The target compound’s benzodioxole ring and primary amine align with MDMA-like entactogens, but its shorter chain may reduce potency compared to (+)-MBDB .
  • Stimulant vs. Entactogen Profiles: Eutylone’s β-keto group exemplifies how minor structural changes can redirect activity toward stimulant rather than entactogenic effects .

Analytical Considerations

  • Structural Validation : Tools like SHELXL and ORTEP (referenced in crystallography studies) are critical for confirming molecular geometries .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine, commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its structural similarities to known psychoactive compounds. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Research indicates that compounds with a benzodioxole structure can interact with neurotransmitter systems, particularly those involving dopamine (DA) and serotonin (5-HT). The biological activity of this compound is hypothesized to be mediated through:

  • Dopamine Transporter (DAT) Interaction : Similar compounds have shown affinity for DAT, potentially leading to increased dopamine levels in the synaptic cleft.
  • Serotonin Transporter (SERT) Modulation : The compound may also influence serotonin levels by interacting with SERT, impacting mood and emotional regulation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural and functional similarities with other psychoactive substances:

Compound NameMolecular FormulaUnique Features
3,4-Methylenedioxymethamphetamine (MDMA)C11H15NO2Known psychoactive properties; used recreationally
N-MethylamphetamineC11H17NStimulant effects; less complex structure
3,4-MethylenedioxyamphetamineC10H13NO3Similar pharmacological profile as MDMA

The specific modifications in the structure of this compound may lead to distinct pharmacological profiles compared to these analogs.

Case Studies

Limited direct studies on this compound exist; however, related research provides insights into its potential effects:

  • Amphetamine Analog Studies : Research on amphetamine analogs indicates that structural variations can significantly alter their efficacy at DAT and SERT. For instance, studies have shown that modifications leading to increased lipophilicity often enhance transport inhibition .
  • Toxicological Analysis : Studies focusing on related benzofuran analogs such as 5-MAPB have demonstrated that these compounds undergo complex metabolic pathways and exhibit varying degrees of toxicity depending on their structural characteristics .

Future Research Directions

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

  • In vitro and In vivo Studies : To elucidate the specific interactions with DAT and SERT.
  • Metabolic Pathway Analysis : Understanding how this compound is metabolized could provide insights into its safety profile and therapeutic window.
  • Comparative Pharmacology : Evaluating its effects against established psychoactive substances will help clarify its potential clinical applications.

Q & A

Q. What analytical techniques are recommended for confirming the identity and purity of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine?

  • Methodological Answer : A combination of GC-MS (gas chromatography-mass spectrometry) and FTIR-ATR (Fourier-transform infrared spectroscopy with attenuated total reflectance) is recommended for structural confirmation. For GC-MS, use a 30-meter HP1-MS column (100% dimethylpolysiloxane) with helium as the carrier gas (1.2 mL/min), and a temperature program starting at 170°C (1 min), ramping to 190°C at 80°C/min, then to 293°C at 180°C/min. Key diagnostic ions (e.g., base peaks at m/z 44, 151, 166) aid in fragmentation pattern analysis . FTIR-ATR can confirm functional groups like the benzodioxole ring (C-O-C stretching at ~1250 cm⁻¹) and amine vibrations .

Q. How can the IUPAC nomenclature and structural isomerism of this compound be validated?

  • Methodological Answer : Cross-reference the IUPAC name with databases like PubChem and CAS. For example, similar benzodioxol-containing compounds (e.g., MDMA derivatives) follow IUPAC rules where substituents on the benzodioxole ring are numbered to minimize locants. The parent chain prioritizes the longest carbon chain containing the amine group, as seen in 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine nomenclature . Use computational tools (e.g., ChemDraw) to verify stereochemistry and substituent positions.

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : For in vitro studies, DMSO is a primary solvent due to its ability to dissolve hydrophobic amines. If precipitation occurs, test aqueous-ethanol mixtures (e.g., 10% ethanol in PBS) or DMF (dimethylformamide). For in vivo formulations, use sterile saline with 5% Tween-80 for injectable preparations, ensuring pH adjustment to 7.4 to maintain stability .

Q. What storage conditions are required to maintain compound stability?

  • Methodological Answer : Store as a powder at -20°C under inert gas (argon) to prevent oxidation. In solution, aliquot and store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC with a C18 column (e.g., 5 µm, 250 mm) and UV detection at λ = 254 nm .

Q. How can the benzodioxole moiety be characterized spectroscopically?

  • Methodological Answer : Use 1H NMR to identify protons on the benzodioxole ring (δ 6.6–6.8 ppm for aromatic protons, δ 5.9–6.1 ppm for methylenedioxy -O-CH2-O-). 13C NMR will show carbons at δ 100–105 ppm (methylene carbons) and δ 145–150 ppm (oxygenated aromatic carbons). X-ray crystallography, as applied to 4-(2H-1,3-benzodioxol-5-yl)-1-phenylpyrazol-5-amine , can resolve spatial orientation of the benzodioxole group .

Advanced Research Questions

Q. What synthetic strategies address regioselectivity challenges in benzodioxol-containing amines?

  • Methodological Answer : Employ Ullmann coupling or Buchwald-Hartwig amination to attach the amine group to the benzodioxol ring. For example, in synthesizing 1-(6-methoxy-2H-1,3-benzodioxol-5-yl)propan-2-amine , Pd(II) acetate and NaHCO3 were used to catalyze cross-coupling between brominated benzodioxol and boronic ester intermediates . Optimize reaction temperature (80–100°C) and ligand selection (e.g., XPhos) to minimize byproducts.

Q. How can metabolic pathways of this compound be predicted using computational models?

  • Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I (oxidation via CYP450 enzymes) and Phase II (glucuronidation) metabolism. Focus on the benzodioxole ring’s susceptibility to oxidative cleavage and the amine group’s potential for N-acetylation. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. What experimental designs evaluate environmental persistence and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic stability : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm).
  • Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
  • Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .

Q. How can chiral resolution of the compound be achieved for enantioselective studies?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase. For preparative-scale separation, employ dynamic kinetic resolution with a chiral catalyst (e.g., Ru-BINAP). Verify enantiomeric excess via polarimetry or CD spectroscopy .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
    Implement quality-by-design (QbD) principles:
  • Define critical process parameters (CPPs) like reaction temperature, pH, and catalyst loading.
  • Use PAT (process analytical technology) tools (e.g., inline FTIR) for real-time monitoring.
  • Characterize intermediates via HPLC-ELSD (evaporative light scattering detection) to track impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.